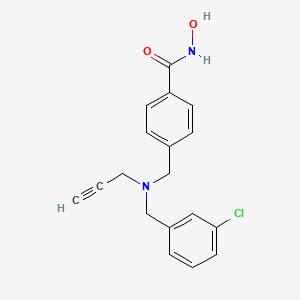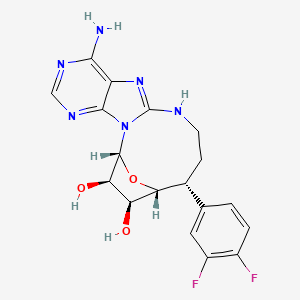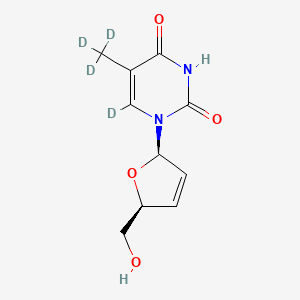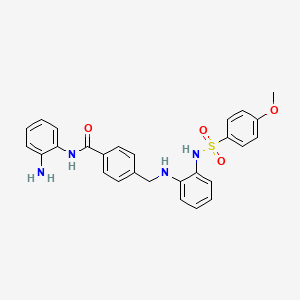
Hdac-IN-39
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-39 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-39 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-39 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Hdac-IN-39 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Biology: Employed in research on cellular processes such as differentiation, proliferation, and apoptosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.
Mechanism of Action
Hdac-IN-39 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its action affects multiple cellular pathways involved in cell cycle regulation, apoptosis, and differentiation .
Comparison with Similar Compounds
Hdac-IN-39 is compared with other histone deacetylase inhibitors such as:
Entinostat: Known for its selectivity towards class I histone deacetylases.
Tacedinaline: Another potent inhibitor with a different chemical structure.
Scriptaid: Exhibits inhibitory activity against multiple histone deacetylase isoforms.
This compound is unique due to its specific binding affinity and inhibitory profile, which may offer advantages in terms of efficacy and safety in therapeutic applications .
Properties
Molecular Formula |
C27H26N4O4S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[[2-[(4-methoxyphenyl)sulfonylamino]anilino]methyl]benzamide |
InChI |
InChI=1S/C27H26N4O4S/c1-35-21-14-16-22(17-15-21)36(33,34)31-26-9-5-4-8-25(26)29-18-19-10-12-20(13-11-19)27(32)30-24-7-3-2-6-23(24)28/h2-17,29,31H,18,28H2,1H3,(H,30,32) |
InChI Key |
HPPZWGKNLWSQRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15142158.png)
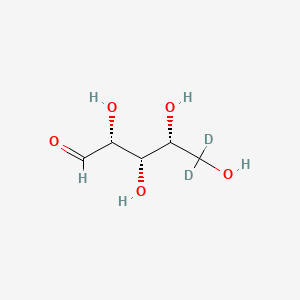
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B15142172.png)
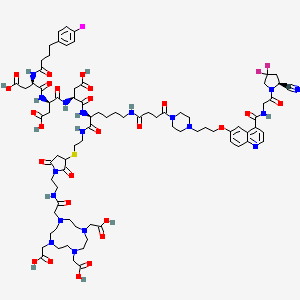
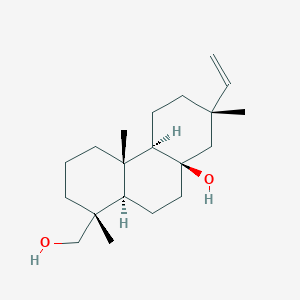
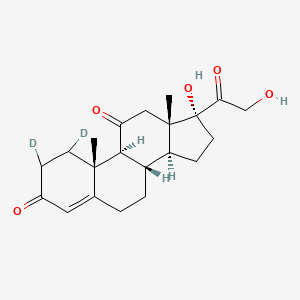
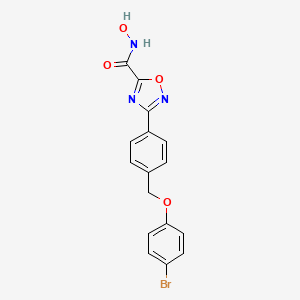
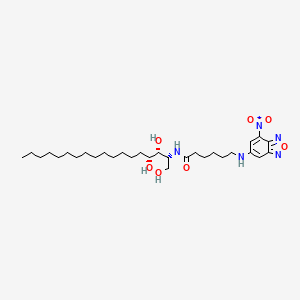
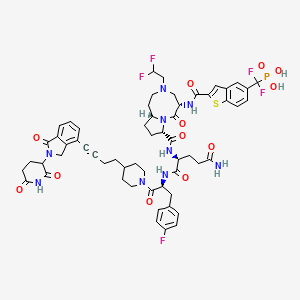
![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)
